molecular formula C11H15Cl2N3 B2551758 [2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1052531-24-4

[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B2551758
CAS No.: 1052531-24-4
M. Wt: 260.16
InChI Key: DBALDMYJXVGYJZ-UHFFFAOYSA-N
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Description

[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride (CAS: 1052531-24-4) is a dihydrochloride salt of a benzylamine derivative featuring an imidazole substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₄Cl₂N₃, with a molecular weight of 260.16 g/mol . The compound’s structure combines aromatic (phenyl) and heterocyclic (imidazole) moieties, which are critical for interactions with biological targets such as receptors or enzymes. It is primarily utilized in research settings, though specific applications are undisclosed due to proprietary considerations.

Properties

IUPAC Name

[2-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALDMYJXVGYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring linked to a phenyl group through a methylene bridge. Its molecular formula is C11H14Cl2N2C_{11}H_{14}Cl_2N_2, with a molecular weight of approximately 239.15 g/mol. This structure is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, inhibiting enzymatic activity. This is particularly relevant in the context of enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it has shown potential as a modulator of the AM receptor family, which is implicated in pain and inflammation pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

  • Cell Cycle Arrest : Research indicates that treatment with the compound leads to cell cycle arrest at the G1 phase.
  • Apoptotic Pathways Activation : The activation of caspases has been observed, leading to programmed cell death in treated cancer cells.

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Antimicrobial Efficacy Study :
    A systematic evaluation revealed that the compound effectively inhibited the growth of multiple bacterial strains, showcasing a promising profile for further development as an antibiotic agent.
  • Anticancer Activity Research :
    In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size in mice bearing human cancer cell lines, indicating its potential as a therapeutic candidate for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Imidazole vs. Benzimidazole Derivatives
  • 1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine Dihydrochloride (CAS: 106473-45-4): Replaces the imidazole ring with a benzimidazole (fused benzene-imidazole) system. The benzimidazole core enhances aromatic π-π stacking but reduces solubility compared to the parent compound’s imidazole-phenyl structure . Potential applications: Benzimidazole derivatives are widely studied for antimicrobial and antitumor activities.
b) Substituent Modifications
  • [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride (CAS: 1909319-89-6):

    • Introduces a chloro substituent at the para position of the phenyl ring.
    • The electron-withdrawing chloro group may enhance binding affinity to electron-deficient targets but could increase metabolic stability risks .
    • Molecular formula: C₁₀H₁₂Cl₃N₃ (higher molecular weight due to additional Cl).
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride (CAS: 858513-10-7): Replaces the benzylamine group with a methyl-imidazole-ethanamine chain.

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
1052531-24-4 C₁₁H₁₄Cl₂N₃ 260.16 Phenyl, imidazol-1-ylmethyl 1.8
106473-45-4 C₁₄H₁₅Cl₂N₃ 296.20 Benzimidazol-2-yl, phenyl 2.4
1909319-89-6 C₁₀H₁₂Cl₃N₃ 280.58 Chlorophenyl, imidazole 2.1
858513-10-7 C₆H₁₂Cl₂N₃ 197.09 Methyl-imidazole, ethanamine 0.9

*logP values estimated using fragment-based methods.

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